molecular formula C10H10N4O B2955710 N-methyl-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 321533-79-3

N-methyl-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2955710
CAS No.: 321533-79-3
M. Wt: 202.217
InChI Key: NYBUHUVLZPUVRB-UHFFFAOYSA-N
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Description

N-methyl-6-(1H-pyrazol-1-yl)nicotinamide is a derivative of vitamin B3, also known as nicotinamide. This compound contains both nicotinamide and pyrazole groups, making it a unique and versatile molecule. It appears as a white crystalline solid with a melting point of approximately 231-235 degrees Celsius. It is soluble in water, ethanol, chloroform, and other organic solvents .

Preparation Methods

The preparation of N-methyl-6-(1H-pyrazol-1-yl)nicotinamide can be achieved through chemical synthesis. A common method involves reacting nicotinamide with a pyrazole compound. The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Chemical Reactions Analysis

N-methyl-6-(1H-pyrazol-1-yl)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of N-methyl-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with molecular targets and pathways related to vitamin B3 metabolism. It may act by modulating the activity of enzymes involved in nicotinamide adenine dinucleotide (NAD) synthesis and utilization. This modulation can influence various cellular processes, including energy metabolism, DNA repair, and cell signaling . The exact molecular targets and pathways are still under investigation, but its role in NAD metabolism is a key aspect of its mechanism of action .

Properties

IUPAC Name

N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-11-10(15)8-3-4-9(12-7-8)14-6-2-5-13-14/h2-7H,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBUHUVLZPUVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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